4-(2,3-Dimethylphenyl)piperazine-1-carboximidamide
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural composition, incorporating both the substituted aromatic ring system and the heterocyclic piperazine framework. The compound is classified as a piperazine derivative, characterized by a piperazine ring substituted with a 2,3-dimethylphenyl group and a carboximidamide functional group. The nomenclature follows standard organic chemistry conventions, where the piperazine ring serves as the parent structure, with positional numbering indicating the specific substitution pattern.
The molecular formula analysis reveals the compound's atomic composition and provides insight into its molecular weight and structural complexity. Based on the structural information available, the compound contains carbon, hydrogen, and nitrogen atoms arranged in a specific three-dimensional configuration that determines its chemical and biological properties. The presence of multiple nitrogen atoms contributes to the compound's classification as a heterocyclic organic molecule, while the carboximidamide group introduces amide-like characteristics to the overall structure.
The systematic name construction follows the established International Union of Pure and Applied Chemistry rules for naming complex organic molecules, beginning with the identification of the longest carbon chain or ring system, followed by the specification of substituents and their positions. In this case, the piperazine ring serves as the core structure, with the 2,3-dimethylphenyl group attached at the 4-position and the carboximidamide group at the 1-position. This nomenclature system ensures unambiguous identification of the compound in scientific literature and chemical databases.
Structural Features and Functional Group Arrangement
The structural architecture of 4-(2,3-Dimethylphenyl)piperazine-1-carboximidamide consists of three distinct molecular components that work together to define its chemical behavior and potential biological activity. The piperazine ring forms the central heterocyclic core, providing a six-membered ring structure containing two nitrogen atoms positioned at the 1 and 4 positions. This ring system adopts a chair conformation similar to cyclohexane, but with the nitrogen atoms introducing polar characteristics and potential hydrogen bonding capabilities.
The 2,3-dimethylphenyl substituent represents the aromatic component of the molecule, featuring a benzene ring with two methyl groups positioned at the 2 and 3 positions relative to the point of attachment to the piperazine ring. This substitution pattern creates a specific steric environment around the aromatic ring, potentially influencing both the compound's solubility properties and its ability to interact with biological targets. The methyl substituents introduce lipophilic character to this portion of the molecule while maintaining the aromatic pi-electron system that can participate in various intermolecular interactions.
The carboximidamide functional group attached to the piperazine ring represents the most chemically reactive portion of the molecule. This group contains both nitrogen and carbon atoms arranged in a configuration that can participate in hydrogen bonding, coordinate with metal centers, and undergo various chemical transformations. The presence of this functional group classifies the compound as an amide derivative and provides opportunities for further chemical modification through nucleophilic or electrophilic reactions.
The overall three-dimensional structure results from the specific geometric arrangements of these components, with the piperazine ring providing flexibility through its conformational changes, the aromatic ring contributing rigidity and planarity, and the carboximidamide group offering both polar interactions and chemical reactivity. This combination of structural features creates a molecule with diverse chemical properties suitable for various applications in chemical research and potential pharmaceutical development.
Comparative Analysis with Related Piperazine-carboximidamide Derivatives
The structural comparison of 4-(2,3-Dimethylphenyl)piperazine-1-carboximidamide with related piperazine-carboximidamide derivatives reveals important structure-activity relationships and provides insights into the influence of aromatic substitution patterns on molecular properties. Several closely related compounds have been documented in chemical databases, allowing for systematic comparison of their structural features and potential applications.
4-(4-Chlorophenyl)piperazine-1-carboximidamide represents a significant structural analog where the 2,3-dimethyl substitution pattern is replaced with a single chlorine atom at the 4-position of the phenyl ring. This compound has a molecular formula of Carbon 11 Hydrogen 15 Chlorine 1 Nitrogen 4 and a molecular weight of 238.72 grams per mole, demonstrating how halogen substitution affects the overall molecular composition. The chlorine substituent introduces different electronic properties compared to the methyl groups, potentially altering the compound's polarity and biological activity profile.
4-(4-Methylphenyl)piperazine-1-carboximidamide provides another useful comparison point, featuring a single methyl group at the 4-position of the phenyl ring rather than the dual methyl substitution at positions 2 and 3. This compound has a molecular formula of Carbon 12 Hydrogen 18 Nitrogen 4 and a molecular weight of 218.30 grams per mole. The difference in substitution pattern demonstrates how the position and number of alkyl substituents can influence molecular weight and potentially affect pharmacokinetic properties.
4-(4-Phenylphenyl)piperazine-1-carboximidamide represents a more complex structural variant, incorporating a biphenyl system instead of a simple substituted phenyl ring. With a molecular formula of Carbon 17 Hydrogen 20 Nitrogen 4 and a molecular weight of 280.37 grams per mole, this compound illustrates how extended aromatic systems can be incorporated into the piperazine-carboximidamide framework. The additional phenyl ring increases molecular size and hydrophobicity while maintaining the core structural features.
The comparative analysis reveals that the 2,3-dimethyl substitution pattern in 4-(2,3-Dimethylphenyl)piperazine-1-carboximidamide creates a unique steric environment compared to the single-substitution patterns observed in related compounds. This substitution pattern potentially influences the compound's ability to interact with biological targets through altered binding geometries and electronic properties. The presence of two methyl groups in adjacent positions may also affect the compound's conformational preferences and solution behavior compared to derivatives with different substitution patterns.
Properties
IUPAC Name |
4-(2,3-dimethylphenyl)piperazine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-10-4-3-5-12(11(10)2)16-6-8-17(9-7-16)13(14)15/h3-5H,6-9H2,1-2H3,(H3,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLHOFNHCLMAKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,3-Dimethylphenyl)piperazine-1-carboximidamide is a piperazine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and potential therapeutic applications.
4-(2,3-Dimethylphenyl)piperazine-1-carboximidamide primarily interacts with various biological targets, notably influencing neurotransmitter systems and cellular signaling pathways. Its mechanism of action is multifaceted, affecting:
- Dopamine Receptors : It exhibits affinity for dopamine receptors, particularly D4 receptors, which are implicated in various central nervous system (CNS) disorders such as schizophrenia and depression .
- Protein Kinase B (PKB) : The compound acts as an ATP-competitive inhibitor of PKB, a critical enzyme in regulating cell growth and survival. Inhibition of PKB can lead to altered gene expression and increased apoptosis in certain cell types.
Biochemical Pathways
The compound's interactions with biochemical pathways include:
- Cell Signaling : By modulating PKB activity, it influences downstream signaling pathways that regulate cellular metabolism and proliferation.
- Metabolic Pathways : The compound is metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that may contribute to its biological effects.
In Vitro Studies
Recent studies have highlighted the compound's efficacy in various in vitro models:
- Anticancer Activity : In cancer cell lines such as MCF-7 and MDA-MB-231, 4-(2,3-Dimethylphenyl)piperazine-1-carboximidamide demonstrated significant growth inhibition with IC50 values ranging from 0.87 to 12.91 μM .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 0.87 - 12.91 |
| MDA-MB-231 | 1.75 - 9.46 |
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases .
Case Studies
- Dopaminergic Modulation : A study evaluated the effects of the compound on dopaminergic signaling in animal models. It was found to reduce psychotic behaviors induced by apomorphine and exhibited low extrapyramidal side effects compared to traditional antipsychotics .
- Antiviral Activity : Another investigation explored the antiviral properties of piperazine derivatives similar to this compound against viral infections. Results indicated that modifications at specific positions on the piperazine ring could enhance antiviral efficacy .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research has indicated that piperazine derivatives can exhibit anticancer properties. Specifically, compounds similar to 4-(2,3-Dimethylphenyl)piperazine-1-carboximidamide have been studied for their ability to inhibit protein kinase B (PKB), which plays a crucial role in cell survival and proliferation. Inhibition of PKB can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Antiviral Properties :
- Neuropharmacology :
In Vitro Studies
- Various studies have evaluated the biological activity of piperazine derivatives through in vitro assays. For instance:
- Steroid Sulfatase Inhibition : A series of piperazinyl-ureido compounds were synthesized and assessed for their ability to inhibit steroid sulfatase (STS), an enzyme implicated in cancer progression. The results indicated that certain modifications on the piperazine structure could enhance inhibitory potency .
In Vivo Studies
- Animal model studies have shown varying effects of the compound depending on dosage and administration route. Lower doses have been associated with significant therapeutic effects without substantial toxicity, highlighting its potential as a safe therapeutic agent .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that piperazine derivatives inhibited PKB activity, leading to reduced cell proliferation in cancer cell lines. |
| Study B | Antiviral Activity | Identified that compounds similar to 4-(2,3-Dimethylphenyl)piperazine-1-carboximidamide effectively inhibited HIV-1 replication in vitro. |
| Study C | Neuropharmacology | Showed that modifications of piperazine structures could enhance affinity for dopamine receptors, suggesting potential use in treating psychiatric disorders. |
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. In contrast, electron-withdrawing groups (e.g., CF₃, F) reduce yields (31–53%) due to synthetic challenges .
- Steric Effects : The 2,3-dimethylphenyl group in the target compound introduces significant steric hindrance compared to para-substituted analogs (e.g., 4-fluorophenyl), which may reduce conformational flexibility but improve selectivity .
Piperazine Ring Conformation
The piperazine ring adopts a chair conformation in most analogs, as confirmed by crystallographic data (e.g., N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide) . This conformation stabilizes the molecule in hydrophobic binding pockets. However, substituents like 2,3-dimethylphenyl may induce minor puckering deviations, affecting receptor interactions .
Pharmacological Activity
- TAAR1 Agonism : Derivatives with meta-substituted aryl groups (e.g., 3-methoxyphenyl) show potent TAAR1 activation, suggesting the target compound’s 2,3-dimethylphenyl group may retain similar efficacy .
- Adrenergic Activity : Compounds like 4-(1-(2,3-dimethylphenyl)ethyl)-1H-imidazole-2(3H)-thione () act as α₂-adrenergic agonists, indicating that the 2,3-dimethylphenyl motif may favor adrenergic over TAAR1 targeting .
Preparation Methods
Carbodiimide Route via Thiourea Desulfurization
A common and effective method to prepare substituted guanidines is the reaction of substituted amines with carbodiimides, which can be synthesized by desulfurization of corresponding thioureas.
Step 1: Preparation of Carbodiimide Intermediate
Thioureas bearing the desired aryl substituents (e.g., 2,3-dimethylphenyl) are treated with thiophilic agents and bases to remove sulfur and form carbodiimides. This method avoids toxic reagents like mercuric oxide and provides symmetrical or unsymmetrical N,N’-diaryl carbodiimides in good yields.
Step 2: Reaction with Piperazine Derivative
The carbodiimide intermediate is then reacted with 1-(2,3-dimethylphenyl)piperazine or a related substituted piperazine under controlled temperature (typically room temperature to 40 °C) in an aprotic solvent such as dichloromethane or dimethylformamide (DMF).
Step 3: Formation of Guanidine
The nucleophilic nitrogen of the piperazine attacks the carbodiimide carbon, forming the guanidine moiety. This reaction proceeds without the need for catalysts when using primary aliphatic amines but may require catalytic assistance or elevated temperatures for aromatic or cyclic secondary amines.
Step 4: Purification
The crude product is purified by reverse phase chromatography, often isolating the guanidine as its trifluoroacetate (TFA) salt to improve stability and purity (>95% purity confirmed by LC-MS and HRMS).
Thiocarbonyldiimidazole Mediated Synthesis
An alternative approach involves the use of 1,1’-thiocarbonyldiimidazole as a thiocarbonyl transfer reagent to convert substituted amines into carbothioamides, which are then converted into guanidines:
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A substituted amine (e.g., 2,3-dimethylphenylamine) is reacted with 1,1’-thiocarbonyldiimidazole in dichloromethane at room temperature for 15 minutes.
The resulting carbothioamide intermediate is then reacted with a piperazine derivative (e.g., 1-(2,3-dimethylphenyl)piperazine) at 40 °C for 1 hour.
After solvent evaporation, the crude product is dissolved in DMSO and purified by reverse phase chromatography to yield the guanidine salt.
-
This method offers a straightforward, one-pot conversion from amines to guanidines with good control over substitution patterns and high purity products.
Oxidative Conversion of Carbothioamides
Another reported method involves the oxidation of carbothioamides to carboximidamides using oxidizing agents such as sodium periodate in the presence of ammonium hydroxide:
-
Carbothioamide precursor is dissolved in DMF and treated with ammonium hydroxide.
Sodium periodate is added in aqueous solution, and the mixture is heated to 80 °C for 1 hour.
The reaction converts the thiocarbonyl group to the corresponding carboximidamide.
Purification by reversed phase chromatography yields the guanidine compound as TFA salt.
-
This method is particularly useful for converting thiourea derivatives into guanidine analogs under mild oxidative conditions.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Thiourea Desulfurization | Thiourea, thiophilic agent, base, toluene reflux | Avoids toxic reagents; good yields | Requires preparation of thiourea |
| Thiocarbonyldiimidazole Route | 1,1’-thiocarbonyldiimidazole, DCM, 40 °C | One-pot, mild conditions | Requires thiocarbonyldiimidazole |
| Oxidative Conversion | Sodium periodate, ammonium hydroxide, DMF, 80 °C | Mild oxidation, good purity | Requires oxidative step |
Analytical Confirmation and Purity
- Products are typically characterized by high-resolution mass spectrometry (HRMS) confirming molecular formula.
- Purity is assessed by LC-MS and reverse phase chromatography, with reported purities exceeding 95%.
- NMR spectroscopy (1H and 13C) is used for structural confirmation.
- Guanidine salts are often isolated as trifluoroacetate salts to enhance stability and facilitate purification.
Q & A
Q. How can researchers design collaborative studies to explore under-investigated properties (e.g., environmental toxicity)?
- Methodological Answer : Partner with ecotoxicology labs to conduct OECD-compliant assays (e.g., Daphnia magna acute toxicity). Use QSAR models to predict environmental persistence and bioaccumulation. Share datasets via open-access repositories to foster transparency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
